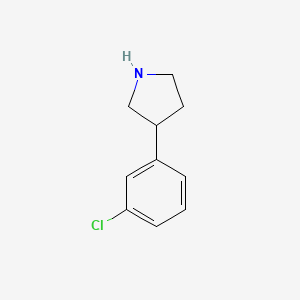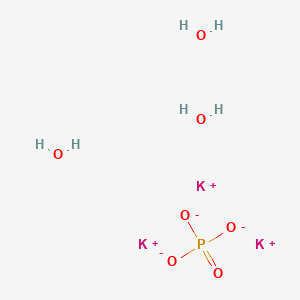![molecular formula C11H30O3Si4 B1592260 [dimethyl(trimethylsilyloxy)silyl]oxy-ethenyl-methyl-trimethylsilyloxysilane CAS No. 67762-94-1](/img/structure/B1592260.png)
[dimethyl(trimethylsilyloxy)silyl]oxy-ethenyl-methyl-trimethylsilyloxysilane
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of vinyl-terminated polydimethylsiloxane typically involves the hydrolytic polycondensation of dimethyl- and methylvinyldichlorosilanes, followed by catalytic rearrangement of the hydrolysis product . Another method involves the ring-opening equilibrium copolymerization of octamethylcyclotetrasiloxane and 1,3,5,7-tetramethyl, 1,3,5,7-tetravinylcyclotetrasiloxane .
Industrial Production Methods: In industrial settings, vinyl-terminated polydimethylsiloxane is produced through the hydrolysis and condensation of dimethyldiethoxysilane and methylvinyldiethoxysilane in an active medium, followed by thermal condensation in a vacuum . This method allows for the production of copolymers with finely tuned molecular weights and functional vinyl groups.
化学反応の分析
Types of Reactions: [dimethyl(trimethylsilyloxy)silyl]oxy-ethenyl-methyl-trimethylsilyloxysilane undergo various chemical reactions, including:
Hydrosilylation: Reaction with hydrosilanes in the presence of a platinum catalyst to form cross-linked networks.
Oxidation: Reaction with oxidizing agents to form silanols and siloxane bonds.
Substitution: Reaction with organometallic reagents to introduce different functional groups.
Common Reagents and Conditions:
Hydrosilanes: Used in hydrosilylation reactions with platinum catalysts.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Organometallic Reagents: For substitution reactions to introduce various functional groups.
Major Products Formed:
Cross-linked Networks: Formed through hydrosilylation reactions.
Silanols and Siloxane Bonds: Formed through oxidation reactions.
Functionalized Siloxanes: Formed through substitution reactions.
科学的研究の応用
[dimethyl(trimethylsilyloxy)silyl]oxy-ethenyl-methyl-trimethylsilyloxysilane have a wide range of applications in scientific research, including:
作用機序
The mechanism of action of [dimethyl(trimethylsilyloxy)silyl]oxy-ethenyl-methyl-trimethylsilyloxysilane is not fully understood. it is believed that these compounds interact with cellular membranes and proteins, leading to changes in membrane fluidity and protein conformation. These interactions can affect cellular signaling pathways and ultimately lead to changes in cellular behavior.
類似化合物との比較
Comparison with Other Similar Compounds: [dimethyl(trimethylsilyloxy)silyl]oxy-ethenyl-methyl-trimethylsilyloxysilane are unique due to their vinyl termination, which allows for further functionalization and cross-linking . Similar compounds include:
Dimethylpolysiloxane: Lacks vinyl groups and is primarily used for its hydrophobic properties.
Methylhydrosiloxane: Contains hydride groups instead of vinyl groups and is used in hydrosilylation reactions.
Vinyl-terminated trifluoropropylmethylsiloxane: Contains trifluoropropyl groups, providing enhanced chemical resistance.
These comparisons highlight the unique properties and applications of this compound, making them valuable in various scientific and industrial fields.
特性
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-ethenyl-methyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H30O3Si4/c1-11-18(10,13-16(5,6)7)14-17(8,9)12-15(2,3)4/h11H,1H2,2-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRVVMBIYXXSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H30O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67762-94-1 | |
| Record name | Siloxanes and Silicones, di-Me, Me vinyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, Me vinyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)



![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)


![1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID](/img/structure/B1592190.png)






